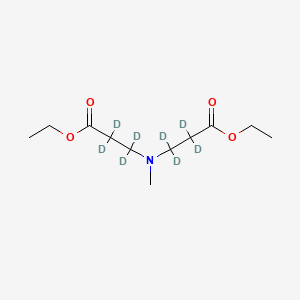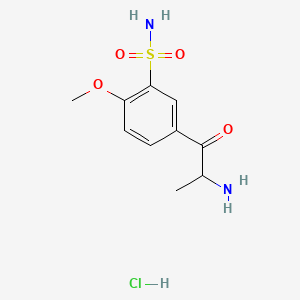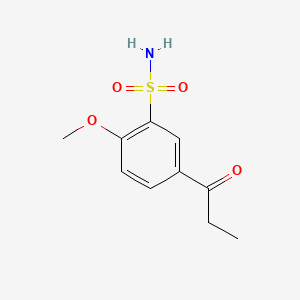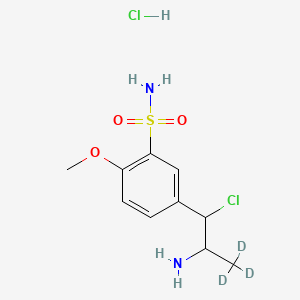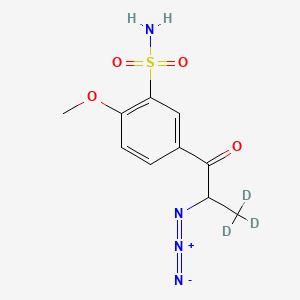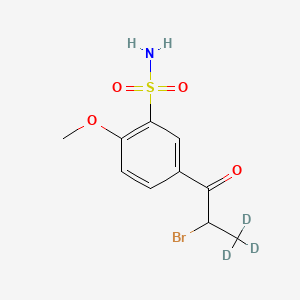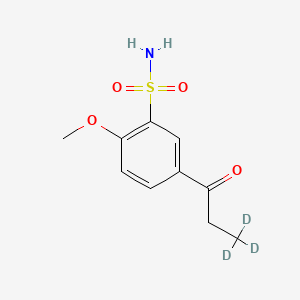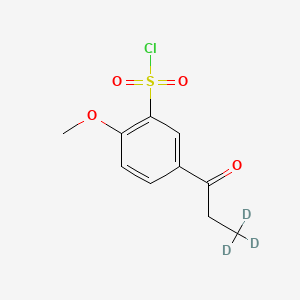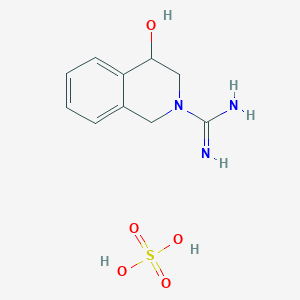
rac 4-Hydroxydebrisoquine Hemisulfate
Vue d'ensemble
Description
“rac 4-Hydroxydebrisoquine Hemisulfate” is a metabolite of Debrisoquine Sulfate1. It has a molecular formula of 2C10H13N3O•H2SO4 and a molecular weight of 480.541.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “rac 4-Hydroxydebrisoquine Hemisulfate”. However, it’s worth noting that it’s available for purchase from various biochemical companies for research purposes12.Molecular Structure Analysis
The molecular structure of “rac 4-Hydroxydebrisoquine Hemisulfate” is consistent with its molecular formula1. It’s also worth noting that it’s a substrate for a polymorphic cytochrome P-450 enzyme3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “rac 4-Hydroxydebrisoquine Hemisulfate”. However, it’s known to be a metabolite of Debrisoquine Sulfate1.Physical And Chemical Properties Analysis
The physical and chemical properties of “rac 4-Hydroxydebrisoquine Hemisulfate” include a molecular weight of 480.54 and a molecular formula of 2C10H13N3O•H2SO41. It’s soluble in water1.Applications De Recherche Scientifique
Genetic Control of Debrisoquine Metabolism
A study by Mahgoub et al. (1977) found that the alicyclic 4-hydroxylation of debrisoquine, of which rac 4-Hydroxydebrisoquine is a primary metabolite, is controlled by a single autosomal gene. This research provided insights into the genetic basis for variations in drug metabolism among individuals (Mahgoub et al., 1977).
Metabolism and Genotype Variability
Zhen et al. (2006) explored the variability in the metabolism of debrisoquine and its correlation with CYP2D6 genotypes. This study highlighted the role of 4-hydroxydebrisoquine in understanding the metabolic pathways and individual differences in drug metabolism (Zhen et al., 2006).
Assay and Characterization in Human Liver
Nakano and Inaba (1984) developed a radiometric method to assay debrisoquine 4-hydroxylase activity in human liver microsomes, which facilitates the study of 4-hydroxydebrisoquine formation. This research contributed to understanding the enzymatic processes involved in drug metabolism (Nakano & Inaba, 1984).
Enantioselectivity in Metabolism
Eichelbaum et al. (1988) discovered that the 4-hydroxylation of debrisoquine in extensive metabolizers (EMs) leads almost exclusively to the formation of S(+)-4-OHDQ, while poor metabolizers (PMs) showed a significant reduction in this enantioselectivity. This study has implications for understanding the stereochemical aspects of drug metabolism (Eichelbaum et al., 1988).
Analytical Techniques for Determining Phenotypes
Cifuentes et al. (1997) conducted a study comparing different analytical methods for determining the phenotypes for hydroxylation, which is crucial for assessing the metabolism of 4-hydroxydebrisoquine and its parent compound. This research enhances the accuracy and efficiency of phenotypic assessment in clinical pharmacology (Cifuentes et al., 1997).
Safety And Hazards
“rac 4-Hydroxydebrisoquine Hemisulfate” is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation)4. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation4.
Orientations Futures
While I couldn’t find specific future directions for “rac 4-Hydroxydebrisoquine Hemisulfate”, it’s worth noting that it’s used in various fields of research, including cancer research, neurology, Covid-19 research, infectious disease research, and pharmaceutical toxicology2.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.
Propriétés
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.H2O4S/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLZZUWNLJUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-4-Hydroxydebrisoquin sulfate | |
CAS RN |
62580-84-1 | |
| Record name | 4-Hydroxydebrisoquin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

